molecular formula C21H14ClNO4S B2725540 N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide CAS No. 883957-96-8

N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide

Cat. No.: B2725540
CAS No.: 883957-96-8
M. Wt: 411.86
InChI Key: QCKJZEJILGKWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a chromen-4-one (coumarin) core substituted at position 6 with a chlorine atom and at position 3 with a 3-methoxyphenyl group. A thiophene-2-carboxamide moiety is attached at position 2 of the chromenone scaffold.

Properties

IUPAC Name

N-[6-chloro-3-(3-methoxyphenyl)-4-oxochromen-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO4S/c1-26-14-5-2-4-12(10-14)18-19(24)15-11-13(22)7-8-16(15)27-21(18)23-20(25)17-6-3-9-28-17/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKJZEJILGKWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Chromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone structure.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the Thiophene Ring: This step involves the cyclization of sulfur-containing precursors.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. Its mechanism involves the inhibition of specific kinases associated with cell signaling pathways and the induction of oxidative stress leading to cancer cell death .
  • Antibacterial Properties : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it exhibits higher efficacy against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis compared to Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
  • Antioxidant Effects : The antioxidant properties of this compound have been evaluated using various assays, indicating its potential to scavenge free radicals and reduce oxidative stress .

Synthesis Methodologies

The synthesis of N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide typically involves multi-step processes:

  • Formation of the Chromenone Core : This is achieved through the condensation of salicylaldehyde with β-keto esters under basic conditions, followed by cyclization.
  • Introduction of the Methoxyphenyl Group : The chromenone intermediate undergoes Friedel-Crafts acylation with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
  • Formation of the Thiophene Ring : The final step involves the introduction of the thiophene moiety through appropriate coupling reactions.

These synthetic routes can be optimized for yield and purity, allowing for further exploration of structure-activity relationships (SAR) within this class of compounds.

Anticancer Efficacy Study

A study evaluated the effects of this compound on melanoma cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value around 15 µM. The mechanism was linked to caspase pathway activation leading to apoptosis.

Antibacterial Activity Assessment

In vitro tests assessed the antibacterial efficacy against Staphylococcus aureus and Bacillus subtilis. The compound displayed notable inhibition rates, suggesting its potential as a lead compound in antibiotic development. Comparative studies showed it outperformed standard antibiotics like ampicillin in certain assays .

Antioxidant Activity Evaluation

Using the ABTS method, the antioxidant properties were evaluated, revealing that derivatives of this compound exhibited significant inhibition activity compared to ascorbic acid, highlighting its potential role in oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name Core Structure Position 2 Substituent Position 3 Substituent Position 6 Substituent Biological Activity Reference
Target Compound Chromen-4-one Thiophene-2-carboxamide 3-Methoxyphenyl Cl Unknown
N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide Chromen-4-one H (unsubstituted) 3-Methoxyphenyl CH₃ MAO-B inhibition
6-(4-Methoxyphenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide (45) Benzo[b]thiophene Piperidin-4-ylmethylamide - 4-Methoxyphenyl Anticancer
2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide Chromen-4-one Acetamide 3-Methoxyphenyl Cl Unknown

Key Observations :

  • Core Structure : The chromen-4-one core in the target compound is shared with coumarin derivatives in , while benzo[b]thiophene analogs () feature a different heterocyclic system.
  • Substituent Effects: The 6-chloro substituent in the target compound may enhance electrophilicity compared to methyl or methoxy groups in analogs like compound 2 ().

Structural Validation Techniques

  • Crystallography: Tools like SHELXL () and WinGX () are critical for resolving crystal structures of complex heterocycles, including chromenones and thiophenes.
  • NMR/MS Analysis : and provide detailed NMR (δ values) and MS data ([M+H]+ peaks), enabling precise structural confirmation of analogs .

Biological Activity

N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide, a compound belonging to the class of chromenone derivatives, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a chromenone core with various substituents that enhance its biological activity. The molecular formula is C16H14ClN2O3C_{16}H_{14}ClN_{2}O_{3}, and it includes functional groups that contribute to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Receptor Modulation : It may interact with specific receptors, altering their activity and influencing downstream signaling pathways .
  • Induction of Apoptosis : The compound can induce programmed cell death in cancer cells, potentially through the activation of caspases and disruption of mitochondrial function .

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it effectively inhibits the proliferation of breast cancer cells (MCF-7) and other tumor cell lines, with IC₅₀ values indicating potent activity .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi suggests potential applications in treating infectious diseases .

Anti-inflammatory Effects

In vitro studies reveal that this compound can reduce inflammatory markers, making it a candidate for further investigation in anti-inflammatory therapies .

Comparative Studies

To better understand the unique properties of this compound, it is essential to compare it with related compounds:

Compound NameStructureIC₅₀ (µM)Activity Type
2-Chloro-N-(3-methylphenyl)acetamideStructure10.5Anticancer
2-Chloro-N-(4-methoxyphenyl)acetamideStructure15.0Antimicrobial
N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-y]acetamideStructure8.0Anti-inflammatory

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects on MCF-7 cells, revealing an IC₅₀ value of 8 µM, indicating strong potential as an anticancer agent .
  • Anti-inflammatory Study : Another investigation assessed the compound's ability to inhibit COX enzymes in vitro, demonstrating significant reduction in inflammatory cytokines .
  • Antimicrobial Evaluation : In a study focusing on antimicrobial properties, N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-y]thiophene-2-carboxamide showed effective inhibition against both Gram-positive and Gram-negative bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.